molecular formula C10H7ClN2O B8632287 4-(2-Chloro-pyrimidin-4-yl)-phenol

4-(2-Chloro-pyrimidin-4-yl)-phenol

Cat. No. B8632287
M. Wt: 206.63 g/mol
InChI Key: SJYCCAVNLNQLBK-UHFFFAOYSA-N
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Patent
US08088805B2

Procedure details

To a solution of 17 (3.7 g, 16.8 mmol) in dry dichloromethane (42 mL) at 0° C. was added boron tribromide (3.17 mL, 33.5 mmol). The mixture was stirred vigorously at room temperature for 16 h, cooled down to 0° C. Ice-water was poured-in and the stirring was continued for 30 min. The reaction mixture was concentrated to form a precipitate which was collected by filtration, washed with water, dried and purified by flash chromatography on silica gel (MeOH/CH2Cl2: 2/98) to afford the title compound 18 (3.28 g, 15.9 mmol, 94% yield). 1H NMR: (400 MHz, DMSO-d6) δ (ppm): 10.26 (s, 1H), 8.66 (d, J=5.6 Hz, 1H), 8.05 (td, J=8.4, 1.6 Hz, 2H), 7.96 (d, J=5.6 Hz, 1H), 6.90 (td, J=8.4, 1.6 Hz, 2H).
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CC=C(C=C1)OC
Name
Quantity
3.17 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
42 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to form a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (MeOH/CH2Cl2: 2/98)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.